molecular formula C20H21NOS2 B1229409 Tinofedrine CAS No. 66788-41-8

Tinofedrine

Cat. No.: B1229409
CAS No.: 66788-41-8
M. Wt: 355.5 g/mol
InChI Key: JQSHEDRVRBSFCZ-YWZLYKJASA-N
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Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: Tinofedrine can be synthesized through various chemical reactions involving dithienylamine derivatives. One common method involves the reaction of 3,3-di(thiophen-3-yl)prop-2-en-1-amine with benzyl alcohol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Tinofedrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its dual action on both cerebral and peripheral blood flow. Unlike other similar compounds, it has a balanced effect on increasing cardiac output and improving blood flow without significantly increasing heart rate . This makes it a promising candidate for treating conditions that require enhanced blood flow without excessive cardiovascular stimulation.

Properties

CAS No.

66788-41-8

Molecular Formula

C20H21NOS2

Molecular Weight

355.5 g/mol

IUPAC Name

(1R,2S)-2-[3,3-di(thiophen-3-yl)prop-2-enylamino]-1-phenylpropan-1-ol

InChI

InChI=1S/C20H21NOS2/c1-15(20(22)16-5-3-2-4-6-16)21-10-7-19(17-8-11-23-13-17)18-9-12-24-14-18/h2-9,11-15,20-22H,10H2,1H3/t15-,20-/m0/s1

InChI Key

JQSHEDRVRBSFCZ-YWZLYKJASA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3

SMILES

CC(C(C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3

66788-41-8

Synonyms

(1-(3,3-di(thien-3-ylallyl)amino)ethyl)benzyl alcohol
D 8955
Novocebrin
tinofedrin
tinofedrine
tinofedrine hydrochloride
tinofedrine hydrochloride, (R-(R*,S*))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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